molecular formula C22H19FN2O4S2 B2839517 ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 450369-97-8

ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2839517
CAS No.: 450369-97-8
M. Wt: 458.52
InChI Key: AYKDJVYRRQCRKS-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic system comprising fused thiophene and pyrimidine rings. The structure features:

  • Position 5: A methyl group (–CH₃), enhancing steric bulk and influencing ring conformation.
  • Position 6: An ethyl carboxylate ester (–COOEt), critical for solubility and bioavailability . The 4-oxo group on the pyrimidine ring facilitates hydrogen bonding, a key factor in molecular recognition .

Properties

IUPAC Name

ethyl 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S2/c1-3-28-21(27)18-13(2)17-19(31-18)24-22(30-12-14-6-4-7-15(23)10-14)25(20(17)26)11-16-8-5-9-29-16/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKDJVYRRQCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl and 3-fluorophenylmethylsulfanyl groups. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxothieno[2,3-d]pyrimidine ring can be reduced to form alcohols.

    Substitution: The fluorine atom in the 3-fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfur-containing group could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and synthetic aspects of the target compound with analogous derivatives from the evidence:

Compound Name Core Structure Key Substituents Synthesis Method Key Functional Groups References
Target Compound Thieno[2,3-d]pyrimidine 3-Fluorobenzyl sulfanyl, furan-2-ylmethyl, ethyl carboxylate Displacement reactions (e.g., S–CH₂) –S–, –COOEt, –O– (furan)
Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 4-Fluorophenyl, ethyl carboxylate Mechanochemical grinding –COOEt, –NH– (amide-like)
Ethyl (2E)-5-(2-Chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-Fluorobenzylidene, 2-chlorophenyl, ethyl carboxylate Cyclocondensation –C=O, –Cl, –F
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, phenyl Aldol condensation –OCH₃, –C=O
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, ethyl carboxylate Solvent-free crystallization –Br, –COOEt
Ethyl 3-(4-Fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydro-furo[2,3-d]pyrimidine-5-carboxylate Furo[2,3-d]pyrimidine 4-Fluorophenyl, cyclohexylamino Multi-step alkylation –F, –NH– (secondary amine)

Key Observations:

Core Structure Variations: The target compound’s thieno[2,3-d]pyrimidine core is distinct from thiazolo[3,2-a]pyrimidine (e.g., ) and tetrahydropyrimidine () derivatives. The sulfur atom in the thiophene ring may enhance π-stacking compared to thiazole or furan systems . Furo[2,3-d]pyrimidines () replace thiophene with furan, altering electronic properties and metabolic stability .

Carboxylate Ester: A common feature (e.g., ), this group improves solubility but may require hydrolysis for active metabolite formation . Heteroaromatic Substituents: The furan-2-ylmethyl group (target) vs. benzylidene () or trimethoxybenzylidene () groups influences π-π interactions and steric bulk .

Synthetic Approaches: The target compound’s synthesis likely involves displacement reactions (e.g., methylthio group substitution) as described for analogous thienopyrimidines . Green chemistry methods, such as mechanochemical grinding (), are absent in thienopyrimidine synthesis but notable in tetrahydropyrimidine derivatives .

Hydrogen Bonding and Crystal Packing :

  • The 4-oxo group in the target compound and analogs (e.g., ) enables hydrogen bonding, critical for crystal packing and solubility .
  • Sulfanyl (–S–) and carboxylate (–COOEt) groups may form unique hydrogen-bonding networks compared to thiazolo or furo systems .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis requires careful selection of solvents (e.g., DMF or DMSO for solvation efficiency) and catalysts (e.g., trisodium citrate dihydrate) to enhance reaction yields and purity . Temperature control (typically 60–80°C) and stepwise addition of reactants are critical to avoid side reactions. Multi-step protocols, including thioether formation and cyclization, should be monitored via TLC or HPLC.

Example Reaction Conditions Table

StepSolventCatalystTemperatureYield (%)
1DMFNone70°C65–70
2DMSOTrisodium citrate80°C75–80

Q. Which analytical techniques are essential for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional group connectivity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight . X-ray crystallography (using SHELX-97 or SHELXL) resolves stereochemical ambiguities, particularly for the thieno[2,3-d]pyrimidine core .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

Density Functional Theory (DFT) calculations optimize the molecule’s geometry and electronic properties, while molecular docking (e.g., AutoDock Vina) screens for binding affinity to targets like kinase enzymes . Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability in biological environments over nanosecond timescales.

Q. What strategies resolve contradictions in crystallographic data interpretation?

Discrepancies in anisotropic displacement parameters or occupancy refinement can arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions . Validate results with independent methods like electron diffraction or synchrotron radiation .

Q. How to address solubility limitations in pharmacological assays?

Pro-drug derivatization (e.g., ester-to-acid hydrolysis) or formulation with cyclodextrins/liposomes improves aqueous solubility . Dynamic Light Scattering (DLS) monitors nanoformulation stability, while Franz diffusion cells assess permeability in ex vivo models.

Q. What experimental designs evaluate synergistic effects in multi-target therapy?

Network pharmacology identifies potential targets (e.g., kinases, GPCRs). In vitro combination studies (e.g., Chou-Talalay method) quantify synergy scores (CI < 1) with standard chemotherapeutics . Transcriptomic profiling (RNA-seq) validates downstream pathway modulation.

Methodological Notes

  • Synthesis Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) to align with sustainability goals .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries to identify atypical bond lengths/angles .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Surface Plasmon Resonance (SPR) .

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